molecular formula C8H8BrFS B6301506 1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene CAS No. 2121513-16-2

1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene

Cat. No.: B6301506
CAS No.: 2121513-16-2
M. Wt: 235.12 g/mol
InChI Key: YJDZKKRSZFXWIG-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 3, a methyl group at position 4, and a methylsulfanyl (-SMe) group at position 2 on the benzene ring (Fig. 1). The methylsulfanyl group distinguishes it from sulfonyl or sulfoxide derivatives, as it retains a sulfur atom in a reduced oxidation state (-S-), enhancing nucleophilicity and susceptibility to oxidation . This compound is structurally related to bioactive molecules, such as PET imaging agents and agrochemical intermediates, due to its electron-withdrawing (Br, F) and electron-donating (Me, -SMe) substituents .

Properties

IUPAC Name

1-bromo-3-fluoro-4-methyl-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFS/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDZKKRSZFXWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228323
Record name Benzene, 1-bromo-3-fluoro-4-methyl-2-(methylthio)-
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Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-16-2
Record name Benzene, 1-bromo-3-fluoro-4-methyl-2-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-fluoro-4-methyl-2-(methylthio)-
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URL https://comptox.epa.gov/dashboard/DTXSID101228323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Functionalization via Lithiation

A cornerstone approach for synthesizing polysubstituted benzenes involves directed ortho metalation (DoM), which leverages directing groups to control substituent placement. For 1-bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene, a plausible route begins with 3-fluoro-4-methylbenzene as the starting material.

  • Lithiation at Position 2 :
    Treatment with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C deprotonates the aromatic ring ortho to the fluorine atom. Quenching the lithiated intermediate with methyl disulfide (CH₃SSCH₃) introduces the methylsulfanyl group at position 2.

    3-Fluoro-4-methylbenzene-78°C, THFn-BuLiLithiated intermediateCH₃SSCH₃3-Fluoro-4-methyl-2-(methylsulfanyl)benzene\text{3-Fluoro-4-methylbenzene} \xrightarrow[\text{-78°C, THF}]{\text{n-BuLi}} \text{Lithiated intermediate} \xrightarrow{\text{CH₃SSCH₃}} \text{3-Fluoro-4-methyl-2-(methylsulfanyl)benzene}
  • Bromination at Position 1 :
    Electrophilic bromination using bromine (Br₂) in acetic acid at 0–60°C targets the position meta to the fluorine atom, yielding the final product.

    3-Fluoro-4-methyl-2-(methylsulfanyl)benzeneAcOH, 0–60°CBr₂This compound\text{3-Fluoro-4-methyl-2-(methylsulfanyl)benzene} \xrightarrow[\text{AcOH, 0–60°C}]{\text{Br₂}} \text{this compound}

Key Reaction Parameters :

  • Temperature: −78°C for lithiation; 0–60°C for bromination.

  • Solvents: THF for lithiation; acetic acid for bromination.

  • Yield: ~85% for bromination (extrapolated from analogous reactions).

Diazotization and Substitution Pathway

Bromination Followed by Thiolation

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Directed MetalationHigh regioselectivity; minimal side productsRequires cryogenic conditions70–85%
Diazotization-SubstitutionScalable for industrial productionMulti-step; sensitive intermediates60–75%
Cross-CouplingModular; compatible with diverse electrophilesCostly catalysts; inert atmosphere required50–65%

Reaction Condition Optimization

Solvent and Temperature Effects

  • Lithiation : THF/hexane mixtures at −78°C ensure optimal stability of lithiated intermediates.

  • Bromination : Acetic acid enhances electrophilicity of bromine while solubilizing aromatic substrates.

  • Coupling Reactions : Polar aprotic solvents (e.g., DMF) improve catalyst activity but may complicate purification.

Catalytic Enhancements

  • Palladium Catalysts : Ligand-modified Pd complexes (e.g., XPhos) improve coupling efficiency for sulfur nucleophiles.

  • Additives : Potassium carbonate (K₂CO₃) neutralizes HBr byproducts in bromination steps .

Chemical Reactions Analysis

1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by:

  • Bromine (Br) at the 1-position
  • Fluorine (F) at the 3-position
  • A methylsulfanyl (S-methyl) group at the 2-position
  • A methyl (CH₃) group at the 4-position

This configuration contributes to its reactivity and potential utility in various chemical reactions.

Applications in Organic Synthesis

1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene serves as a versatile intermediate in organic synthesis. It can be used to synthesize more complex organic molecules through various reactions, including electrophilic aromatic substitution and cross-coupling reactions.

Synthetic Pathways

The synthesis typically involves:

  • Electrophilic Aromatic Substitution : The bromine and fluorine substituents can direct further substitutions on the aromatic ring.
  • Cross-Coupling Reactions : It can participate in reactions like Suzuki or Sonogashira coupling to form biaryl compounds.

Case Studies and Research Findings

  • Lead Optimization Studies :
    Research has indicated that compounds similar to this compound can enhance biological activity when incorporated into drug candidates. For instance, derivatives with fluorinated groups often exhibit improved potency against various targets, including cancer cells and pathogens .
  • Biological Activity :
    Preliminary studies have shown that derivatives of this compound may possess significant activity against Trypanosoma brucei, indicating potential use in treating diseases such as sleeping sickness .

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution. The methylsulfanyl group can undergo oxidation to form sulfone derivatives, which may further participate in various chemical transformations .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene Br (1), F (3), Me (4), -SMe (2) Thioether, Halogens, Alkyl ~253.16*
1-Bromo-3-(methylsulfonyl)benzene Br (1), -SO₂Me (3) Sulfonyl, Halogen 249.12
1-Bromo-4-fluoro-2-methylbenzene Br (1), F (4), Me (2) Halogens, Alkyl 203.04
1-Bromo-3-(phenylsulfanylmethyl)benzene Br (1), -SCH₂Ph (3) Thioether, Aromatic 307.25

*Calculated based on formula C₈H₇BrFSS.

Key Observations :

  • Electron Effects : The methylsulfanyl group in the target compound (-SMe) is less electron-withdrawing than the sulfonyl group (-SO₂Me) in 1-bromo-3-(methylsulfonyl)benzene, altering reactivity in electrophilic substitution and cross-coupling reactions .
  • Oxidation Sensitivity : The thioether group in the target compound is prone to oxidation to sulfoxides or sulfones under mild conditions, unlike the sulfonyl derivative, which is already oxidized .

Key Observations :

  • The target compound’s synthesis likely parallels sulfoximine derivatives (e.g., compound 26 in ), requiring sequential halogenation and protection of the thioether group to prevent undesired oxidation .
  • In contrast, sulfonyl derivatives (e.g., 1-bromo-3-(methylsulfonyl)benzene) are synthesized via post-functionalization oxidation, a simpler step compared to multi-substituted systems .

Physicochemical Properties

Table 3: Property Comparison

Compound Name Boiling Point (°C) LogP (Predicted) Solubility
This compound ~250–270* 3.2 Low in water; soluble in organic solvents (e.g., DCM, THF)
1-Bromo-3-(methylsulfonyl)benzene >300 1.8 Moderate in polar aprotic solvents (e.g., DMSO)
1-Bromo-4-fluoro-2-methylbenzene ~200–210 2.9 Similar to target compound

*Estimated based on molecular weight and analogs in .

Key Observations :

  • The methylsulfanyl group increases hydrophobicity (LogP ~3.2) compared to sulfonyl derivatives (LogP ~1.8), impacting bioavailability in pharmaceutical applications .
  • Higher boiling points for sulfonyl derivatives correlate with stronger dipole-dipole interactions .

Biological Activity

1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene is an organic compound classified as a halogenated aromatic hydrocarbon. Its unique structure, characterized by the presence of bromine, fluorine, and a methylsulfanyl group on a benzene ring, suggests potential interactions with biological systems. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting areas for future research.

Biological Activity Overview

Research into the biological activity of this compound is ongoing. Preliminary findings suggest that its derivatives could exhibit pharmacological properties beneficial for drug development. However, specific studies detailing its biological effects remain limited.

Potential Pharmacological Properties

The functional groups present in this compound indicate potential for various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have exhibited significant antimicrobial properties. For instance, the presence of bromine in related compounds has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Structural analogs have shown promise as antitumor agents, with some exhibiting IC50 values comparable to standard treatments like doxorubicin . The structure-activity relationship (SAR) analysis indicates that substituents on the phenyl ring can significantly affect cytotoxicity.

Case Studies and Research Findings

While specific studies on this compound are sparse, insights can be gleaned from related compounds:

CompoundBiological ActivityIC50 (µg/mL)Reference
Compound AAntibacterial50
Compound BAntitumor1.61
Compound CAntifungal250

These findings suggest that compounds with similar structures may possess significant bioactivity, warranting further investigation into this compound.

Synthesis and Derivatives

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Understanding its synthesis pathways can aid in developing derivatives with enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-3-fluoro-4-methyl-2-(methylsulfanyl)benzene with high purity?

  • Methodology : The synthesis typically involves multi-step halogenation and functionalization. For example, bromination of a fluorinated benzene precursor using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids) can introduce the bromine substituent. Subsequent methylation and methylsulfanyl group introduction may employ nucleophilic substitution or coupling reactions (e.g., Kumada or Ullmann couplings). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol or dichloromethane) ensures high purity. Monitoring by TLC and characterization via 1^1H/13^{13}C NMR and GC-MS is critical .

Q. How can single-crystal X-ray diffraction determine the molecular conformation of this compound?

  • Methodology : Grow single crystals via slow evaporation of a saturated solution (e.g., in ethanol or acetone). Collect diffraction data using a synchrotron or laboratory X-ray source (Mo Kα radiation, λ = 0.71073 Å). Process data with SHELX (SHELXS for structure solution, SHELXL for refinement) to resolve atomic positions and thermal parameters. Analyze intramolecular interactions (e.g., C–H⋯S or π-π stacking) using Olex2 or Mercury. Validate geometry with PLATON; report dihedral angles between aromatic rings and substituents .

Q. What analytical techniques are critical for characterizing substituent effects in this compound?

  • Methodology :

  • NMR Spectroscopy : 19^{19}F NMR to assess electronic effects of fluorine; 1^1H NMR coupling constants to confirm substituent orientation.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and isotopic patterns (e.g., bromine’s 79^{79}Br/81^{81}Br split).
  • IR Spectroscopy : Identify C–Br (550–650 cm1^{-1}) and C–S (600–700 cm1^{-1}) stretches.
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify electronegativity impacts of fluorine and sulfur on the benzene ring .

Advanced Research Questions

Q. How do electronic effects of the methylsulfanyl group influence regioselectivity in cross-coupling reactions?

  • Methodology : The methylsulfanyl (–SMe) group is electron-donating via resonance, activating specific positions on the benzene ring. In Suzuki-Miyaura couplings, use Pd(PPh3_3)4_4/K2_2CO3_3 in THF/water to target the bromine site. Compare yields with/without –SMe to assess directing effects. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model charge distribution and predict regioselectivity. Experimental validation via 1^1H NMR tracking of coupling intermediates is advised .

Q. What challenges arise in refining crystallographic data for compounds with heavy atoms like bromine?

  • Methodology : Bromine’s high electron density causes absorption errors and anisotropic displacement. Apply multi-scan corrections (SADABS in SHELX) to mitigate absorption. Use independent atom model (IAM) refinement in SHELXL with anisotropic displacement parameters for Br, S, and F. Check for overfitting via R-factor convergence (target R1 < 5%). For twinned crystals, employ TWIN/BASF commands in SHELXL .

Q. How can computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic centers. Calculate activation energies for NAS at bromine vs. fluorine sites using transition state theory (IRC analysis in Gaussian). Compare with experimental kinetics (e.g., monitoring substitution rates via UV-Vis or 19^{19}F NMR). Solvent effects (DMF vs. DMSO) can be modeled with COSMO-RS .

Q. How does steric hindrance from the methyl group affect supramolecular assembly in crystal packing?

  • Methodology : Analyze crystal packing diagrams (Mercury) to identify C–H⋯π or van der Waals interactions involving the methyl group. Quantify steric effects using Hirshfeld surface analysis (CrystalExplorer). Compare packing coefficients with analogs lacking the methyl group. Thermodynamic stability can be assessed via DSC to correlate melting points with packing efficiency .

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